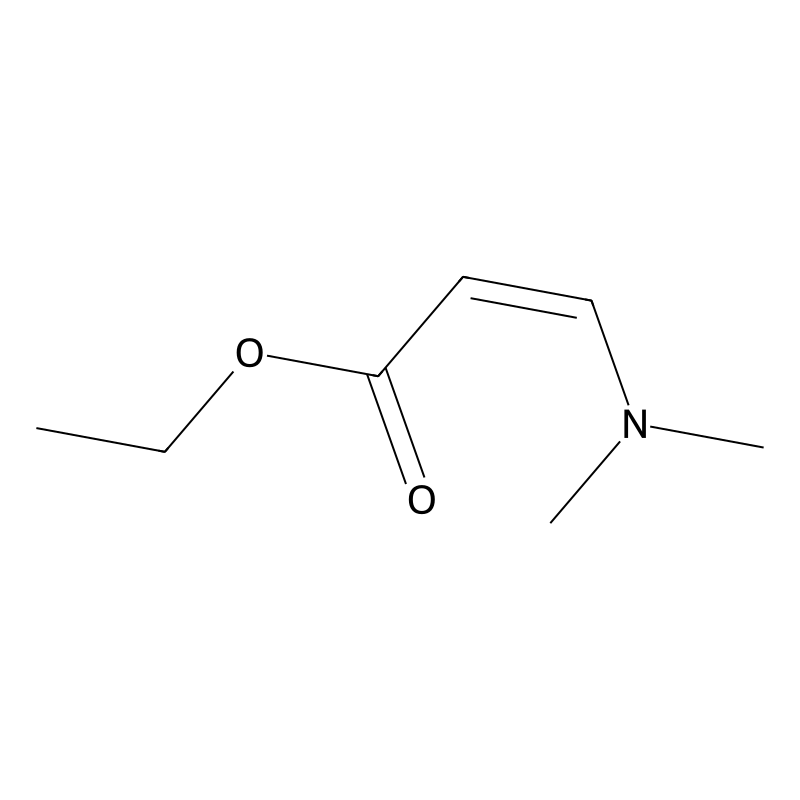Ethyl trans-3-dimethylaminoacrylate
Catalog No.
S1973114
CAS No.
924-99-2
M.F
C7H13NO2
M. Wt
143.18 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation
CAS Number
924-99-2
Product Name
Ethyl trans-3-dimethylaminoacrylate
IUPAC Name
ethyl (E)-3-(dimethylamino)prop-2-enoate
Molecular Formula
C7H13NO2
Molecular Weight
143.18 g/mol
InChI
InChI=1S/C7H13NO2/c1-4-10-7(9)5-6-8(2)3/h5-6H,4H2,1-3H3/b6-5+
InChI Key
MVUMJYQUKKUOHO-WAYWQWQTSA-N
SMILES
CCOC(=O)C=CN(C)C
Canonical SMILES
CCOC(=O)C=CN(C)C
Isomeric SMILES
CCOC(=O)/C=C\N(C)C
Synthesis and Characterization
Ethyl trans-3-dimethylaminoacrylate is a relatively niche compound, and scientific research on its applications is limited. However, there has been some investigation into its synthesis and characterization. Studies have explored methods for its preparation, including condensation reactions between various starting materials []. These studies often involve techniques like nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy to confirm the structure of the synthesized product [].
Potential Applications
Due to the presence of both an ester and a dimethylamino group, Ethyl trans-3-dimethylaminoacrylate possesses functional groups that could be useful in various chemical reactions. Some potential applications include:
- Monomer for Polymerizations: The acrylate moiety in Ethyl trans-3-dimethylaminoacrylate could allow it to function as a monomer in polymerization reactions. The dimethylamino group could potentially influence the properties of the resulting polymers []. However, more research is required to explore the feasibility of this application.
- Intermediate for Organic Synthesis: The compound's structure suggests it could serve as an intermediate in the synthesis of more complex molecules. The reactive functional groups could be exploited in further chemical transformations to obtain desired products [].
XLogP3
0.8
GHS Hazard Statements
Aggregated GHS information provided by 7 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (14.29%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (85.71%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (14.29%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (14.29%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
H315 (14.29%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (85.71%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (14.29%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (14.29%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant
Wikipedia
Ethyl (E)-3-(dimethylamino)prop-2-enoate
Dates
Modify: 2023-08-16
Explore Compound Types
Get ideal chemicals from 750K+ compounds








